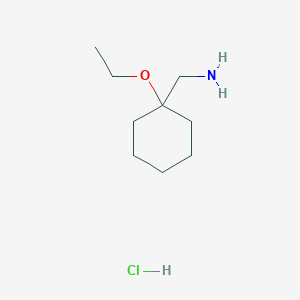

(1-Ethoxycyclohexyl)methanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

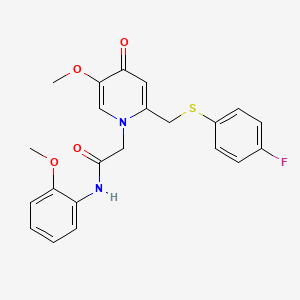

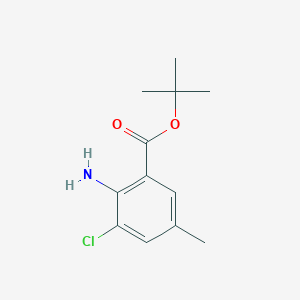

Molecular Structure Analysis

The molecular structure of “(1-Ethoxycyclohexyl)methanamine;hydrochloride” is represented by the formula C9H20ClNO. The InChI key for this compound is DDHGJXNEQBEAGO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(1-Ethoxycyclohexyl)methanamine;hydrochloride” appears as a powder . The melting point, boiling point, and density are not available .Scientific Research Applications

Novel Psychoactive Substances Research

Studies have focused on the analytical profiles and biological matrices determination of novel arylcyclohexylamines, which are advertised as "research chemicals." These substances, including methoxetamine and its analogs, have been characterized and analyzed for their presence in biological samples using various chromatographic and mass spectrometric techniques. This research is crucial for understanding the pharmacokinetics and toxicological impacts of new psychoactive compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Biochemical Pharmacology

Research into compounds like Wy-45,030, an ethyl cyclohexanol derivative, has contributed to the understanding of their biochemical profile predictive of antidepressant activity. These studies offer insights into the neurochemical mechanisms of action, including receptor binding and monoamine uptake inhibition, without the side effects common to traditional treatments (Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986).

Chemical Synthesis and Analysis

Research also extends to the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, providing a foundation for identifying and understanding the structure-activity relationships of these compounds. This includes methods for synthesizing and characterizing a wide range of derivatives, which is fundamental for forensic analysis and the development of therapeutic agents (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).

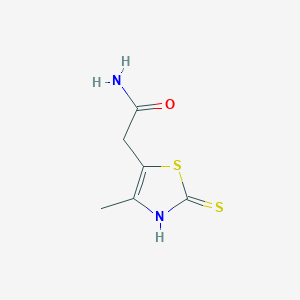

Antimicrobial Research

The synthesis of novel quinoline derivatives carrying a 1,2,3-triazole moiety, starting from (1-Ethoxycyclohexyl)methanamine or its analogs, demonstrates the compound's utility in creating new agents with potential antibacterial and antifungal activities. These derivatives have shown moderate to very good antimicrobial activities, comparable to first-line drugs, highlighting the versatility of (1-Ethoxycyclohexyl)methanamine derivatives in pharmaceutical research (Thomas, Adhikari, & Shetty, 2010).

Mechanism of Action

Target of Action

It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Pharmacokinetics

For methenamine, ingestion of a 1-gram dose produces antibacterial activity in the urine within 1/2 hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .

Safety and Hazards

The safety information for “(1-Ethoxycyclohexyl)methanamine;hydrochloride” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

(1-ethoxycyclohexyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-2-11-9(8-10)6-4-3-5-7-9;/h2-8,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNKCUBWTCBJHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCCCC1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2827245.png)

![7-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2827247.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-5-[(E,2E)-3-phenyl-2-propenylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2827257.png)

![4-(4-Chloroanilino)-2-[3-(diethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2827262.png)